molecular formula C12H23NO2 B14259570 Dodecanamide, 3-oxo- CAS No. 252361-34-5

Dodecanamide, 3-oxo-

Cat. No.: B14259570
CAS No.: 252361-34-5
M. Wt: 213.32 g/mol
InChI Key: FZJHPORKYNLZAD-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Dodecanamide, 3-oxo-, can be synthesized through various synthetic routes. One common method involves the reaction of dodecanoic acid with an amine, followed by oxidation to introduce the oxo group. The reaction conditions typically involve the use of solvents such as chloroform and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of dodecanamide, 3-oxo-, often involves large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and purity, with stringent control over reaction conditions to ensure consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Dodecanamide, 3-oxo-, undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various substituted amides .

Mechanism of Action

The mechanism of action of dodecanamide, 3-oxo-, involves its interaction with specific molecular targets and pathways. It inhibits quorum sensing by interfering with the signaling pathways of bacteria, thereby preventing biofilm formation and reducing bacterial virulence. The compound binds to quorum sensing receptors, blocking the activation of genes responsible for virulence factor production .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dodecanamide, 3-oxo-, is unique due to its specific inhibitory effects on the lasI and rhlI reporters, making it particularly effective in reducing biofilm formation and bacterial virulence.

Properties

CAS No.

252361-34-5

Molecular Formula

C12H23NO2

Molecular Weight

213.32 g/mol

IUPAC Name

3-oxododecanamide

InChI

InChI=1S/C12H23NO2/c1-2-3-4-5-6-7-8-9-11(14)10-12(13)15/h2-10H2,1H3,(H2,13,15)

InChI Key

FZJHPORKYNLZAD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC(=O)CC(=O)N

Origin of Product

United States

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